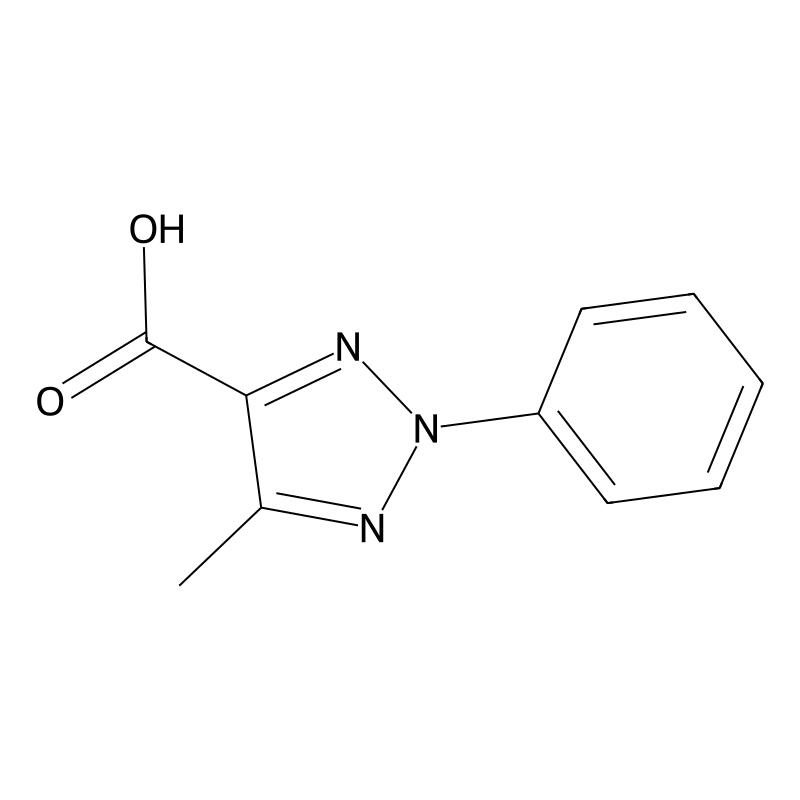5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Triazole core
The presence of a triazole ring, a five-membered heterocycle containing nitrogen atoms, is a common feature in many pharmaceuticals PubChem citation for triazole. This ring structure can be involved in various biological interactions, making it a target for drug discovery efforts.
Carboxylic acid group
The carboxylic acid group (COOH) can participate in hydrogen bonding and play a role in the molecule's interaction with biological targets National Center for Biotechnology Information (NCBI) - Carboxylic Acids: . This functional group can influence the molecule's solubility, permeability, and overall pharmacological properties.
Phenyl group
The presence of a phenyl group (benzene ring) can contribute to the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties ScienceDirect - ADME/Tox considerations for drug discovery.
Based on these functional groups, 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid could be investigated for potential applications in the following areas:
Drug discovery
The molecule's structure might be suitable for modification and development into new therapeutic agents. Its triazole core and carboxylic acid group could be explored for interactions with specific enzymes or receptors of interest.
Material science
The molecule's properties might be useful in the development of new materials with specific functionalities. The triazole ring can participate in various types of bonding, and the carboxylic acid group can contribute to self-assembly or interaction with other materials.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








